(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide
CAS No.: 17842-92-1
Cat. No.: VC21111584
Molecular Formula: C25H26IP
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17842-92-1 |
|---|---|
| Molecular Formula | C25H26IP |
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | 4-methylidenehex-5-enyl(triphenyl)phosphanium;iodide |
| Standard InChI | InChI=1S/C25H26P.HI/c1-3-22(2)14-13-21-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h3-12,15-20H,1-2,13-14,21H2;1H/q+1;/p-1 |
| Standard InChI Key | PZIPHNDDBQKNHE-UHFFFAOYSA-M |
| SMILES | C=CC(=C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
| Canonical SMILES | C=CC(=C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Introduction
Physical and Chemical Properties
The physical and chemical properties of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide are fundamental to understanding its behavior in various chemical and biological systems. This section outlines its key characteristics based on available data.
Structural Properties
The compound's structure consists of a triphenylphosphonium moiety linked to a 4-methylene-5-hexenyl chain, with an iodide counterion. The three phenyl groups attached to the positively charged phosphorus center contribute to its lipophilic character, while the conjugated diene system in the alkylic chain offers sites for potential chemical transformations. The structural arrangement facilitates its ability to form stable ylides when treated with appropriate bases, making it valuable for Wittig reactions.
Chemical Identifiers and Specifications
The following table summarizes the key chemical identifiers and specifications of the compound:
Synthesis and Preparation Methods
The synthesis of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide involves specific reaction conditions and precursors to ensure optimal yield and purity.
Standard Synthesis Protocol
The standard preparation of this phosphonium salt typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. Specifically, the synthesis often employs nucleophilic substitution between triphenylphosphine and 4-methylene-5-hexenyl iodide. The reaction is usually conducted under an inert atmosphere to prevent oxidation and other side reactions that could compromise yield and purity.
Critical Parameters Affecting Synthesis
Several factors influence the success of this synthesis:
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Reaction Time: Optimal synthesis typically requires 8-12 hours of reaction time, with longer durations potentially leading to side reactions.
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Stoichiometry: A slight excess of triphenylphosphine (1.2-1.5 equivalents) is often employed to ensure complete conversion of the alkyl halide.
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Solvent Selection: Non-polar solvents like benzene are preferred as they reduce side reactions and facilitate product precipitation.
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Temperature Control: The reaction is typically conducted under reflux conditions, with careful temperature control to minimize decomposition.
Purification Methods
Following synthesis, purification is essential to obtain the compound with high purity:
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Solvent Removal: The reaction mixture undergoes reduced pressure to remove the solvent.
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Crystallization: The crude product is typically purified through crystallization from ether or similar solvents.
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Purity Assessment: The purified product is validated through a combination of spectroscopic techniques, elemental analysis, and melting point determination.
Chemical Reactivity
The chemical reactivity of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide is diverse, making it valuable for various synthetic applications.
Key Reaction Types
The compound participates in several important reaction types:
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Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
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Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes depending on the reagents and conditions employed.
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Addition Reactions: It can participate in addition reactions, particularly with compounds containing double or triple bonds.
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Wittig Olefination: Perhaps its most significant reactivity is in Wittig reactions, where it acts as a ylide precursor upon deprotonation with strong bases like NaHMDS. The conjugated diene structure in the 4-methylene-5-hexenyl group facilitates β-hydride elimination, often favoring trans-alkene formation.
Factors Influencing Stereoselectivity
In Wittig reactions, several factors influence the stereoselectivity:
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Base Strength: Stronger bases can increase ylide reactivity but may promote side reactions.
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Solvent Polarity: Low-polarity solvents such as THF can stabilize the ylide intermediate, improving selectivity.
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Substrate Electronics: Electron-deficient aldehydes can accelerate kinetic control, often favoring E-alkenes.
Applications in Scientific Research
(4-Methylene-5-hexenyl)triphenyl-phosphonium iodide has found applications across various scientific domains, particularly in chemical synthesis and biological research.
Chemical Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex molecules containing alkene functionalities.
Intermediate in Organic Chemistry
(4-Methylene-5-hexenyl)triphenyl-phosphonium iodide is recognized for its role as an intermediate in synthesizing beta-Myrcene, a monoterpene crucial in the fragrance and flavor industry. The conjugated diene system in the molecule enhances ylide stability, enabling controlled alkene formation under mild conditions.
Multistep Synthesis Applications
The compound has been employed in multistep syntheses of bioactive molecules, particularly those containing polyene structures. For example:
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It can be used in Wittig reactions with (Z)-hex-3-enal to yield conjugated dienes for terpene synthesis.
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Subsequent acid-catalyzed deprotection steps (e.g., with 80% formic acid) can remove acetal protecting groups without cleaving newly formed alkenes.
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These synthetic pathways have been applied in synthesizing compounds like α-sinensal (a flavor compound) and retinoid analogs.
Biological Applications
Beyond its synthetic utility, (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide has shown potential in biological research, particularly in exploring cellular mechanisms and developing therapeutic approaches.
Research on Phosphonium Salts
Studies involving phosphonium salts, including this compound, have indicated potential biological activities such as antimicrobial properties. The interactions of this compound with various biological targets are being explored to understand its therapeutic potential.
Mechanism of Action
The compound's mechanism of action is linked to its phosphonium group, which can form stable complexes with biomolecules, potentially influencing biochemical pathways. This characteristic makes it a subject of interest for further pharmacological studies.
Biological Activity
The biological activity of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide encompasses several important aspects, particularly its potential in cancer research and antimicrobial applications.
Interaction with Cellular Components
As a phosphonium salt, this compound belongs to a class of triphenylphosphonium (TPP) derivatives known for their ability to target mitochondria, which play crucial roles in energy production and apoptosis regulation. The lipophilic nature and positive charge of phosphonium salts allow them to cross biological membranes and accumulate in mitochondria.
Upon cellular entry, the compound can influence mitochondrial function through:
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Mitochondrial Uncoupling: Disruption of the proton gradient across mitochondrial membranes, potentially leading to increased oxygen consumption and ATP depletion.
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Reactive Oxygen Species (ROS) Generation: Effects on mitochondrial function can elevate ROS levels, which are important in cellular signaling and apoptosis induction.
Anticancer Properties
Research has highlighted the potential anticancer properties of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide, with studies demonstrating cytotoxic effects against various cancer cell lines.
Cytotoxicity Data
The following table presents cytotoxicity data against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Mitochondrial uncoupling, ROS generation |
| PC-3 | 15.0 | Mitochondrial dysfunction |
| HCT-15 | 10.0 | Apoptosis induction via ROS |
Table 1: Cytotoxicity of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide against cancer cell lines
Case Study on Cancer Cells
A specific study involving this compound's application on HeLa cells revealed a significant decrease in mitochondrial membrane potential and an increase in intracellular ROS levels. These cellular changes led to enhanced apoptosis rates compared to control samples, suggesting potential therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide has demonstrated antimicrobial activity against multidrug-resistant bacterial strains. The mechanism involves disrupting bacterial membrane integrity and function.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 | Membrane disruption |
| Enterococcus faecalis | 16 | Proton motive force collapse |
| Escherichia coli | 32 | Cell wall synthesis inhibition |
Table 2: Antimicrobial activity of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide against bacterial strains
Clinical Application Study
In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it effectively reduced bacterial viability by over 99% within 24 hours at concentrations below 20 μg/mL, highlighting its potential as a therapeutic agent against resistant strains.
Comparison with Similar Compounds
To contextualize the properties and applications of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide, it is valuable to compare it with similar triphenylphosphonium salts.
Structural and Functional Group Variations
The reactivity, applications, and physical properties of phosphonium salts are heavily influenced by their substituents. While specific comparative data between this compound and others is limited in the search results, general principles can be applied:
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Electron-withdrawing groups (e.g., CF₃ in methyldiphenyltrifluoromethylphosphonium iodide) increase the electrophilicity of the phosphorus center, potentially accelerating nucleophilic substitutions.
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In contrast, the 4-methylene-5-hexenyl group in the target compound provides electron delocalization via conjugation, which can stabilize ylide intermediates in Wittig reactions.
Reactivity and Stability Differences
Structural variations among phosphonium salts result in significant differences in reactivity and stability:
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Steric Effects: Bulky substituents like phenacyl (as in compounds with the formula C₂₆H₂₂IOP) can hinder ylide formation, potentially reducing reaction efficiency. The 4-methylene-5-hexenyl group in the target compound appears to balance steric bulk and electronic stabilization, making it suitable for synthesizing sterically demanding alkenes.
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Stability Considerations: Phosphonium salts exhibit varying degrees of stability depending on their substituents. The conjugated diene system in (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide may contribute to its stability profile through resonance effects.
Research Questions and Considerations
For researchers working with (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide, several important questions and considerations warrant attention.
Established Synthesis Protocols
What are the established synthesis protocols for (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a halogenated precursor. For example, refluxing 4-methylene-5-hexenyl iodide with triphenylphosphine in a benzene solvent for 8 hours under inert conditions yields the phosphonium salt. Key variables affecting yield include reaction time (optimized at 8–12 hours), stoichiometric excess of triphenylphosphine (1.2–1.5 equivalents), and solvent polarity (non-polar solvents like benzene reduce side reactions).
Wittig Olefination Mechanisms
How does this compound participate in Wittig olefination, and what factors influence stereoselectivity?
The compound acts as a ylide precursor upon deprotonation with strong bases (e.g., NaHMDS). The conjugated diene structure in the 4-methylene-5-hexenyl group facilitates β-hydride elimination, favoring trans-alkene formation. Stereoselectivity is influenced by base strength, solvent polarity, and substrate electronics.
Decomposition Mitigation
What strategies mitigate decomposition during the synthesis of unsaturated aldehydes using this reagent?
Decomposition pathways (e.g., oxidation or hydrolysis) are minimized by:
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Strict Anhydrous Conditions: Use molecular sieves in reaction mixtures.
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Low-Temperature Deprotonation: Maintain ylide formation at –78°C to suppress β-hydride elimination.
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In Situ Trapping: Immediate reaction of the ylide with aldehydes prevents accumulation of reactive intermediates.
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